An In-depth Technical Guide to 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile, a molecule of interest in medicinal chemistry and organic synthesis. Drawing from established chemical principles and data on analogous structures, this document outlines a probable synthetic route, details its physicochemical properties, and explores its potential biological significance.
Molecular Overview and Significance
2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile, with the CAS number 104675-23-2, belongs to the enaminonitrile class of compounds.[1] This structural motif is a versatile pharmacophore and a valuable intermediate in the synthesis of various heterocyclic systems.[2][3] The molecule incorporates a benzonitrile unit, a functionality present in numerous biologically active compounds, and a vinylogous amide system within a cyclohexenone ring, suggesting a potential for diverse chemical reactivity and biological interactions.[4][5]
The strategic fusion of these pharmacologically relevant moieties suggests that 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile could be a promising scaffold for the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research where enaminonitrile and benzonitrile derivatives have shown significant activity.[2][6][7][8]
Physicochemical and Spectroscopic Profile
A summary of the known and predicted physicochemical and spectroscopic properties of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile is presented below. These values are crucial for its identification, characterization, and handling in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂N₂O | [1] |
| Molecular Weight | 212.25 g/mol | [1] |
| Appearance | Predicted: Yellow to white solid | [9] |
| Melting Point | 187-190 °C | [1] |
| Boiling Point | Not available | |
| Solubility | Predicted: Soluble in polar organic solvents | |
| Predicted ¹H NMR | See Section 4.2 | |
| Predicted ¹³C NMR | See Section 4.2 | |
| Predicted IR | See Section 4.3 | |
| Predicted MS (m/z) | [M+H]⁺: 213.1028 |
Synthesis and Mechanistic Insights
The reaction likely proceeds via a nucleophilic attack of the amino group of 2-aminobenzonitrile on one of the carbonyl groups of 1,3-cyclohexanedione, followed by dehydration to yield the stable, conjugated enaminonitrile product. An acid catalyst is typically employed to facilitate the dehydration step.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
2-Aminobenzonitrile
-
1,3-Cyclohexanedione
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
-
Toluene (or another suitable azeotroping solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., ethanol, ethyl acetate, hexanes)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-aminobenzonitrile (1.0 eq) and 1,3-cyclohexanedione (1.0 eq).
-
Add toluene to the flask to a suitable concentration (e.g., 0.5 M).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water has been collected or the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel to afford the pure 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile.
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile are not widely published. The following are predicted spectroscopic data based on the known values for its constituent parts and related structures.[10][11][12][13][14][15][16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, CDCl₃):
-
δ ~10.0-12.0 ppm (s, 1H): This broad singlet corresponds to the N-H proton, which is expected to be deshielded due to hydrogen bonding and conjugation.
-
δ ~7.5-7.7 ppm (m, 4H): These multiplets would represent the aromatic protons of the benzonitrile ring.
-
δ ~5.5-5.7 ppm (s, 1H): This singlet is attributed to the vinyl proton of the cyclohexenone ring.
-
δ ~2.4-2.6 ppm (t, 2H): A triplet for the methylene protons adjacent to the carbonyl group.
-
δ ~2.2-2.4 ppm (t, 2H): A triplet for the other methylene protons of the cyclohexenone ring.
-
δ ~1.9-2.1 ppm (p, 2H): A pentet for the central methylene group of the cyclohexenone ring.
-
-
¹³C NMR (125 MHz, CDCl₃):
-
δ ~198 ppm: Carbonyl carbon (C=O).
-
δ ~160 ppm: Vinylic carbon attached to the nitrogen.
-
δ ~118-135 ppm: Aromatic carbons of the benzonitrile ring.
-
δ ~117 ppm: Nitrile carbon (-C≡N).
-
δ ~100-110 ppm: Aromatic carbon ortho to the nitrile group and the vinylic carbon of the cyclohexenone ring.
-
δ ~36, 29, 22 ppm: Methylene carbons of the cyclohexenone ring.
-
Infrared (IR) Spectroscopy
-
~3300-3400 cm⁻¹ (N-H stretch): A sharp to medium band characteristic of the secondary amine.
-
~3000-3100 cm⁻¹ (C-H stretch, aromatic and vinylic): Multiple weak to medium bands.
-
~2900-3000 cm⁻¹ (C-H stretch, aliphatic): Multiple weak to medium bands.
-
~2220-2230 cm⁻¹ (C≡N stretch): A sharp, strong band characteristic of the nitrile group.
-
~1650-1670 cm⁻¹ (C=O stretch): A strong band for the conjugated ketone.
-
~1580-1620 cm⁻¹ (C=C stretch and N-H bend): Multiple bands of varying intensity.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI): Expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 213.1028.
Potential Biological Activity and Applications
The chemical structure of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile suggests several avenues for biological activity, primarily based on the established pharmacology of the enaminonitrile and benzonitrile scaffolds.
Antimicrobial and Antifungal Potential
Enaminonitriles are recognized as key intermediates in the synthesis of various heterocyclic compounds that exhibit a broad spectrum of antimicrobial and antifungal activities.[2][7][8][18][19][20] The presence of the conjugated system and the nitrile group can contribute to interactions with microbial enzymes and pathways.
Cytotoxic and Anticancer Activity
Benzonitrile derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4][5][6][21][22] The mechanism of action often involves the induction of apoptosis through various signaling pathways. The combination of the benzonitrile moiety with the enaminone system in the target molecule could lead to synergistic or novel cytotoxic activities.
Enzyme Inhibition
The vinylogous amide structure and the presence of a nitrile group, which can act as a hydrogen bond acceptor or a reactive center, suggest that this molecule could be a candidate for enzyme inhibition studies.
Caption: Potential biological activities of the compound.
Conclusion
2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile represents a molecule with significant potential in the field of medicinal chemistry. Its straightforward synthesis from commercially available precursors, coupled with the known biological activities of its constituent chemical motifs, makes it an attractive target for further investigation. This guide provides a foundational understanding of its chemical and physical properties, a reliable synthetic protocol, and a basis for exploring its therapeutic potential. Further experimental validation of the predicted data and comprehensive biological screening are warranted to fully elucidate the value of this compound in drug discovery and development.
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